D,L-Venlafaxine-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D,L-Venlafaxine-d6 is a deuterated form of Venlafaxine, a widely used antidepressant belonging to the class of serotonin and norepinephrine reuptake inhibitors. The deuterated version, this compound, is labeled with six deuterium atoms, which allows for more precise analysis and tracking of the drug within biological systems. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Venlafaxine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Venlafaxine-d6 involves the incorporation of deuterium atoms into the Venlafaxine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Venlafaxine molecule are replaced with deuterium atoms using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange reaction.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of deuterium enrichment.

化学反応の分析

Types of Reactions

D,L-Venlafaxine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include the N-oxide derivative, the non-deuterated form of Venlafaxine, and various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmacokinetic Studies

Use as an Internal Standard

D,L-Venlafaxine-d6 is employed as an internal standard in ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) methods to accurately quantify venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices such as plasma. The deuterated compound helps to correct for variability in sample preparation and instrument response, enhancing the reliability of pharmacokinetic data.

Case Study: Rat Plasma Analysis

A study demonstrated the successful application of UPLC-MS/ESI using this compound to determine the pharmacokinetics of venlafaxine in rat plasma following oral administration. The method provided robust pharmacokinetic parameters, including elimination half-lives and clearance rates for both venlafaxine and ODV, which were crucial for understanding the drug's behavior in vivo .

Clinical Trials and Therapeutic Monitoring

Therapeutic Drug Monitoring

this compound is utilized in therapeutic drug monitoring (TDM) to assess plasma levels of venlafaxine in patients undergoing treatment for major depressive disorder and anxiety disorders. By employing deuterated standards, clinicians can ensure accurate measurement of drug concentrations, facilitating optimal dosing regimens that minimize adverse effects while maximizing therapeutic benefits.

Study Insights

A retrospective study analyzed the pharmacokinetics of venlafaxine using TDM data from hospitalized patients. The study highlighted significant interindividual variability in drug metabolism, underscoring the importance of personalized medicine approaches. This compound was critical in quantifying drug levels accurately to tailor treatments effectively .

Method Development for Analytical Chemistry

Analytical Method Validation

The development of sensitive analytical methods using this compound has been pivotal in advancing research methodologies. For instance, a validated UPLC-MS method employing this deuterated compound enabled simultaneous quantification of venlafaxine and ODV with high sensitivity and specificity.

Data Table: Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 4–400 ng/ml (VEN) |

| Sensitivity | Acceptable LOD |

| Extraction Efficiency | High |

| Accuracy | >95% |

| Precision | CV < 10% |

This table summarizes key validation parameters that demonstrate the reliability of methods utilizing this compound .

Research on Drug Interactions

Exploration of Drug Interactions

this compound has also been used to investigate potential drug-drug interactions involving venlafaxine. For example, studies have assessed how co-administration with other psychotropic medications affects the pharmacokinetics of venlafaxine. The use of deuterated standards allows for precise quantification of both drugs in complex biological matrices.

Findings from Interaction Studies

Research indicates that certain co-administered drugs can significantly alter the metabolism of venlafaxine, leading to changes in its therapeutic efficacy and safety profile. These findings are crucial for clinicians when considering polypharmacy in treating patients with multiple psychiatric conditions .

作用機序

D,L-Venlafaxine-d6, like its non-deuterated counterpart, exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The primary molecular targets are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.

類似化合物との比較

Similar Compounds

Venlafaxine: The non-deuterated form of the compound.

O-Desmethylvenlafaxine: A major active metabolite of Venlafaxine.

D,L-O-Desmethyl Venlafaxine-d6: The deuterated form of the active metabolite.

Uniqueness

D,L-Venlafaxine-d6 is unique due to the incorporation of deuterium atoms, which provides several advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies. Additionally, the deuterium labeling can help in reducing the rate of metabolic degradation, potentially leading to longer-lasting effects in therapeutic applications.

生物活性

D,L-Venlafaxine-d6 is a deuterated form of the antidepressant venlafaxine, which is primarily used to treat major depressive disorder and anxiety disorders. The incorporation of deuterium in the molecular structure is intended to enhance metabolic stability and alter pharmacokinetic properties. This article explores the biological activity, pharmacokinetics, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Metabolism

This compound (C17H27D6NO2) is a racemic mixture, consisting of equal parts of its R and S enantiomers. The compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), with some weak inhibition of dopamine reuptake. The metabolic pathways for this compound are similar to those of its parent compound, venlafaxine, which undergoes extensive first-pass metabolism primarily through cytochrome P450 enzymes CYP2D6 and CYP2C19, converting it into active metabolites such as O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed after oral administration, with approximately 92% of a single dose being absorbed. The absolute bioavailability is around 45%, influenced by first-pass metabolism . The mean elimination half-life (t1/2) for venlafaxine ranges from 2 to 13 hours, while ODV has a half-life of 10 to 19 hours, necessitating multiple daily doses for therapeutic effect .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Mean ± SD | Reference |

|---|---|---|

| C max (ng/mL) | 153.61 ± 40.65 | Test Formulation |

| AUC 0–t (h*ng/mL) | 2498.77 ± 1348.17 | Test Formulation |

| AUC 0–∞ (h*ng/mL) | 2556.55 ± 1365.38 | Test Formulation |

| t1/2 (h) | 10.78 ± 3.46 | Test Formulation |

Biological Activity and Therapeutic Implications

This compound exhibits significant antidepressant activity through its mechanism of action as an SNRI. Both enantiomers contribute to its effectiveness; the R-enantiomer is more potent in inhibiting norepinephrine reuptake, while the S-enantiomer has a stronger effect on serotonin reuptake . This dual action enhances neurotransmitter availability in the synaptic cleft, which is crucial for alleviating depressive symptoms.

Case Studies

- Clinical Efficacy : A randomized crossover study involving healthy subjects demonstrated that both this compound and its reference product showed comparable pharmacokinetic profiles and safety profiles, confirming bioequivalence . This suggests that this compound can be effectively utilized in clinical settings without significant alterations in therapeutic outcomes.

- Toxicological Insights : In a case report involving venlafaxine overdose, significant concentrations of both venlafaxine and its metabolites were detected, highlighting the importance of understanding the metabolic pathways for predicting potential toxicity . The study emphasized the need for careful monitoring in patients receiving venlafaxine treatment due to its complex metabolism.

特性

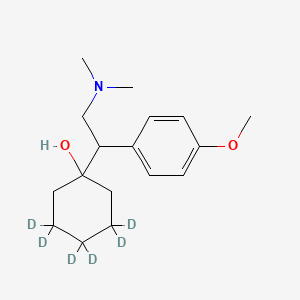

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-KETLRHEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。